2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Description
This compound is a quinoline-based derivative characterized by a 6-methylquinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a carboxylate ester linked to a 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl moiety. Its molecular formula is C₂₈H₂₃N₂O₈, with a molecular weight of 515.5 g/mol and an XLogP3 value of 5.6, indicating moderate hydrophobicity .
Properties
Molecular Formula |
C27H22N2O7 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H22N2O7/c1-16-4-10-22-20(12-16)21(14-23(28-22)17-5-8-19(34-2)9-6-17)27(31)36-15-25(30)18-7-11-26(35-3)24(13-18)29(32)33/h4-14H,15H2,1-3H3 |
InChI Key |
DSCXREGLNQGXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction
The Pfitzinger reaction involves condensing 5-methylisatin with 4-methoxyphenyl enaminone in methanol or ethanol under acidic conditions. For example:
-
Step 1 : 5-Methylisatin reacts with 4-methoxyphenyl enaminone in methanol at 80°C for 12 hours, catalyzed by trimethylsilyl chloride (TMSCl).
-
Step 2 : Cyclization yields 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid , which is esterified using methanol and sulfuric acid to form the methyl ester.
Key Conditions :
| Parameter | Value |
|---|---|
| Catalyst | TMSCl |
| Solvent | Methanol |
| Temperature | 80°C |
| Yield | 78–85% |
Doebner Condensation
An alternative route employs the Doebner three-component reaction:
-
Reactants : Pyruvic acid, 4-methoxyaniline, and 4-methoxybenzaldehyde.
-
Conditions : Ytterbium perfluorooctanoate (Yb(PFO)₃) catalyst in water at 70°C.
-
Outcome : Direct formation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid with 72% yield.
Synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl Segment
The nitro-containing side chain is synthesized through nitration and esterification steps:
Nitration of 4-Methoxyphenylacetate
-
Step 1 : 4-Methoxyphenylacetic acid is nitrated using fuming HNO₃ in acetic anhydride at 0–5°C.
-
Step 2 : The product, 4-methoxy-3-nitrophenylacetic acid , is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Step 3 : The acid chloride reacts with ethylene glycol under basic conditions to form 2-(4-methoxy-3-nitrophenyl)-2-oxoethanol .
Key Conditions :
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃/Ac₂O |
| Temperature | 0–5°C |
| Yield (Step 1–3) | 65–70% |
Esterification of Quinoline and Oxoethyl Components
The final step involves coupling the quinoline-4-carboxylate and oxoethyl segments via esterification:
Steglich Esterification
Acid-Catalyzed Esterification
-
Reactants : Quinoline methyl ester and oxoethyl acid chloride.
-
Conditions : Toluene, acetic anhydride, and trimethyl orthobenzoate at 100–140°C.
Comparative Analysis of Esterification Methods :
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Steglich | DCC/DMAP | Dichloromethane | 25°C | 60–68% |
| Acid-Catalyzed | Acetic Anhydride | Toluene | 100–140°C | 75–82% |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from toluene/cyclohexane (1:3 v/v) at −10°C, yielding >95% purity.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, quinoline-H), 8.21 (d, J = 8.8 Hz, 2H, nitroaryl-H), 6.98–7.45 (m, 6H, methoxyphenyl-H).
-
HPLC : Retention time = 12.7 min (C18 column, MeOH/H₂O 80:20).
Optimization and Scale-Up Considerations
-
Solvent Choice : Aprotic solvents like toluene enhance esterification efficiency by minimizing hydrolysis.
-
Catalyst Recycling : Iron oxide-supported catalysts (e.g., Fe₃O₄@SiO₂) enable reuse for up to 5 cycles without yield loss.
-
Industrial Feasibility : Patents highlight scalability using continuous distillation to remove methanol byproducts.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline core.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is likely related to its ability to interact with biological macromolecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its entry into cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Chloro-Nitro Variants
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate (CAS: 355826-73-2) Molecular Formula: C₂₇H₂₀ClN₂O₈ Key Difference: Replacement of the 4-methoxy group with a chloro substituent on the phenyl ring. Impact: The chloro group increases lipophilicity (XLogP3: ~5.8) and may enhance membrane permeability but reduce solubility compared to the methoxy-nitro analogue .
b. Alkyl Chain Modifications
- 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CID 3722699) Molecular Formula: C₃₄H₃₇NO₃ Key Difference: Long alkyl chains (ethyl and heptyl) replace methoxy/nitro groups. Impact: Increased hydrophobicity (XLogP3: ~9.2) improves lipid bilayer penetration but reduces aqueous solubility, limiting bioavailability .
c. Methoxy-Rich Analogues
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Molecular Formula: C₂₅H₂₁ClN₂O₃ Key Difference: Additional methoxy groups on the aryl rings. Impact: Enhanced hydrogen-bonding capacity improves solubility (experimental logP: ~3.5) but may reduce metabolic stability due to oxidative demethylation pathways .
Physicochemical Properties
Key Trends :
- Methoxy Groups : Improve solubility via hydrogen bonding but can undergo metabolic O-demethylation.
- Alkyl Chains : Enhance lipophilicity but reduce synthetic accessibility due to steric hindrance.
Biological Activity
The compound 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic molecule that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies.
Structural Characteristics
The compound features several notable structural elements:
- Methoxy Groups : Contribute to the compound's electron-donating properties.
- Nitrophenyl Group : This group is known for its electron-withdrawing characteristics, which can influence the reactivity and biological interactions of the compound.
- Quinoline Moiety : Quinoline derivatives are often associated with diverse biological activities, including antimicrobial and anticancer effects.
The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The nitrophenyl and methoxy groups can engage in hydrogen bonding and hydrophobic interactions, modulating enzyme activity and receptor binding.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly breast cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic effects. For instance:
- A study on related quinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
- Another investigation highlighted the role of methoxy substituents in enhancing the bioactivity of phenolic compounds against cholinesterases, which are important targets in neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Study : In vitro studies on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways.
- Enzyme Interaction Analysis : Molecular docking simulations indicated that the compound binds effectively to COX-2, suggesting a competitive inhibition mechanism due to structural complementarity with the enzyme's active site.
Q & A
Basic: What are the optimal laboratory-scale synthesis routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Quinoline core formation : Condensation of substituted anilines with diketones under acidic conditions (e.g., polyphosphoric acid) to yield the quinoline scaffold .
Esterification : Reaction of the quinoline-4-carboxylic acid intermediate with 2-(4-methoxy-3-nitrophenyl)-2-oxoethanol using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.
Critical Parameters : Temperature control (<0°C during coupling) and inert atmosphere (N₂) prevent side reactions like hydrolysis .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro groups at δ 8.1–8.3 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve anisotropic displacement parameters and confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 513.6 [M+H]⁺) .
Basic: What in vitro assays are recommended to evaluate its biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified targets like EGFR or COX-2 .
Intermediate: How does the substitution pattern (methoxy, nitro groups) differentiate this compound from analogs?
Methodological Answer:
Comparative studies show:
Advanced: How can stability studies be designed to assess degradation under varying pH and temperature?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 72 hours. Monitor degradation via HPLC (C18 column, 1 mL/min acetonitrile/water) .
- Light sensitivity : Expose to UV (254 nm) and analyze photodegradants using LC-MS/MS. Nitro groups are prone to photoreduction, forming amine byproducts .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., NIH/3T3 for cytotoxicity baselines) .
- Target specificity profiling : Use CRISPR-edited cell lines (e.g., EGFR-knockout) to confirm on-target effects .
- Meta-analysis : Cross-reference PubChem BioActivity data (AID 1259391) to identify assay-specific artifacts .
Advanced: What crystallographic software and workflows are recommended for resolving complex crystal structures?
Methodological Answer:
- Data collection : Use Bruker D8 Venture with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : SHELXD for phase problem resolution; SHELXL for refinement (R-factor < 0.05) .
- Visualization : WinGX suite for ORTEP diagrams and Hirshfeld surface analysis .
Advanced: How to conduct structure-activity relationship (SAR) studies on substituent effects?
Methodological Answer:
- Synthetic diversification : Introduce substituents (e.g., halogens, alkyl chains) at the 3-nitro or 6-methyl positions via Suzuki-Miyaura coupling .
- QSAR modeling : Use Gaussian09 for DFT calculations (HOMO/LUMO energies) and correlate with IC₅₀ values .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Docking : AutoDock Vina with crystal structures (PDB: 1M17 for kinases) to simulate ligand-receptor interactions .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
